Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate
Description
Properties
CAS No. |
33037-89-7 |
|---|---|
Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[4-[2-(1H-indol-2-yl)-1,3-dioxolan-2-yl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C20H26N2O4/c1-2-24-19(23)14-22-9-7-16(8-10-22)20(25-11-12-26-20)18-13-15-5-3-4-6-17(15)21-18/h3-6,13,16,21H,2,7-12,14H2,1H3 |
InChI Key |
NWKDRRZKIAMEOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2(OCCO2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation of the piperidinylacetate intermediate
- Formation of the 1,3-dioxolane ring linked to the indole moiety
- Coupling of these fragments to form the final compound
Preparation of Ethyl 2-(piperidin-4-yl)acetate Intermediate
This intermediate is a key building block and is prepared by several methods:
These methods highlight the versatility of the piperidinylacetate intermediate synthesis, employing nucleophilic substitution, esterification, and aromatic substitution reactions.
Formation of the 1,3-Dioxolane Ring with Indole Substitution
The 1,3-dioxolane ring is typically formed by acetalization of a suitable aldehyde or ketone with ethylene glycol or related diols, followed by attachment of the indole moiety at the 2-position:
- The indole-2-carbaldehyde or related precursor is reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring.
- The indole ring is preserved during this step, ensuring the 2-position substitution remains intact.
Coupling of Piperidinylacetate and Indolyl-Dioxolane Fragments
The final coupling involves linking the piperidine nitrogen to the acetate group and attaching the indolyl-dioxolane substituent at the 4-position of the piperidine ring:
- This can be achieved via nucleophilic substitution or reductive amination strategies, depending on the functional groups present.
- Purification is typically done by column chromatography using petroleum ether/ethyl acetate mixtures.
Representative Reaction Conditions and Workup
- Reactions are often conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
- Solvents such as DMF, THF, or 1,4-dioxane are commonly used.
- Reaction temperatures range from 0°C to 55°C depending on the step.
- Workup involves aqueous quenching, organic extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Final purification is by flash column chromatography on silica gel.
Detailed Research Findings and Data
Reaction Yields and Purity
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the presence of characteristic signals for the indole ring, piperidine protons, and ethyl acetate moiety.
- Mass Spectrometry: LC-MS data show molecular ion peaks consistent with the expected molecular weight (m/z 358.4).
- Chromatography: Purity assessed by HPLC or UPLC methods, with retention times consistent with the target compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield | Purification | Notes |
|---|---|---|---|---|---|
| Synthesis of ethyl 2-(piperidin-4-yl)acetate | Ethyl piperidin-4-ylacetate, Cs2CO3, DMF | 20–55°C, 3 h, inert atmosphere | Up to 94% | Chromatography | High yield, scalable |
| Coupling with indole-2-carboxylic acid derivative | HOBt, EDAC, THF | RT, 14 h | 85% | Recrystallization | Efficient amidation |
| Formation of 1,3-dioxolane ring | Indole-2-carbaldehyde, ethylene glycol, acid catalyst | Reflux or RT | Not specified | Chromatography | Protects aldehyde functionality |
| Final coupling to form target compound | Nucleophilic substitution or reductive amination | RT to mild heating | Moderate to high | Chromatography | Requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield fully hydrogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate has been investigated for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Antidepressant Activity
Research indicates that compounds containing indole structures often exhibit antidepressant properties. This compound may enhance serotonin levels and modulate neurotransmitter activity, making it a candidate for further studies as an antidepressant agent.
Anticancer Properties
The indole moiety is known for its anticancer activities. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. This compound could potentially serve as a lead compound for developing new anticancer drugs through structural modifications.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects against neurodegenerative diseases. Preliminary studies suggest that it could play a role in protecting neuronal cells from oxidative stress and inflammation.
Case Study 1: Antidepressant Activity Evaluation
A study conducted on various indole derivatives highlighted the antidepressant potential of compounds similar to this compound. In animal models, these compounds exhibited significant reductions in depressive-like behaviors when administered at specific dosages.
Case Study 2: Anticancer Testing
In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the dioxolane and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Biological Relevance : Indole derivatives are associated with serotonin modulation and anticancer activity , while piperidine enhances blood-brain barrier permeability . The dioxolane may improve metabolic stability over esters .
- Safety Considerations : Piperidine and dioxolane groups generally require standard organic handling protocols (e.g., ventilation, PPE) .
Biological Activity
Ethyl (4-(2-(1H-indol-2-yl)-1,3-dioxolan-2-yl)-1-piperidinyl)acetate, also known by its CAS number 1221275-96-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole moiety, which is often associated with various biological activities, particularly in neuropharmacology and oncology.
| Property | Value |
|---|---|
| CAS Number | 1221275-96-2 |
| Molecular Formula | C20H26N2O4 |
| Molecular Weight | 358.43 g/mol |
| Boiling Point | 521.9 °C |
| Flash Point | 269.4 °C |
Anticancer Properties
Recent studies have indicated that compounds containing indole and dioxolane structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values in the low micromolar range.
- HCT116 (Colon Cancer) : Notable inhibition with IC50 values comparable to established chemotherapeutics.
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation pathways common in cancer cells.
Antiviral Activity
The indole structure is also linked to antiviral properties. Some studies have shown that related compounds can inhibit viral replication. For example, derivatives have been tested against HIV and exhibited EC50 values indicating effective viral suppression at low concentrations . The mechanism may involve interference with viral entry or replication processes.
Synthesis and Testing
A significant body of research has focused on synthesizing analogs of this compound to explore their biological efficacy. One study synthesized a series of piperidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity .
Mechanistic Studies
Mechanistic investigations revealed that certain derivatives could modulate apoptotic pathways by activating caspases or altering mitochondrial membrane potential. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
